6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a morpholine ring, a phenylethyl group, and a sulfanylidene moiety attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Attachment of the Morpholine Ring: The morpholine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.
Addition of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core, morpholine ring, or phenylethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones, thiols.
Substitution Products: Halogenated derivatives, substituted morpholine or phenylethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cellular processes and disease mechanisms.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it may have applications in treating other diseases such as inflammation and neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of 6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)-2-phenylquinazoline: Lacks the sulfanylidene group but shares the quinazoline and morpholine moieties.
6-(4-Morpholinyl)-3-phenylquinazolin-4-one: Similar structure but without the phenylethyl group.
2-(4-Morpholinyl)-3-phenylquinazolin-4-one: Similar structure but with different substitution patterns.
Uniqueness
6-(4-Morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring, phenylethyl group, and quinazolinone core also contributes to its unique properties, making it a versatile compound for various applications in research and industry.
Biological Activity
6-(4-morpholinyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one, a compound belonging to the quinazolinone family, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C20H21N3O2S with a molecular weight of 367.5 g/mol. Its IUPAC name is 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one. The unique structure incorporates a morpholine ring, a phenylethyl group, and a sulfanylidene moiety, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H21N3O2S |
Molecular Weight | 367.5 g/mol |
IUPAC Name | 6-(morpholin-4-yl)-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, thus modulating cellular functions.
- Receptor Interaction : The compound can act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
- Signal Transduction Modulation : It affects pathways such as MAPK and NF-kB, which are pivotal in cell proliferation and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that quinazolinone derivatives possess significant antimicrobial properties. For instance, related compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA) by binding to penicillin-binding proteins (PBPs), leading to enhanced antibacterial effects through synergistic interactions with beta-lactam antibiotics .
Antioxidant Activity
The compound has demonstrated potential antioxidant properties through radical scavenging assays (e.g., DPPH assay). Although the antioxidant activity is moderate compared to established antioxidants like ascorbic acid, it shows promise for further development .
Anticancer Potential
Recent investigations into quinazolinone derivatives indicate their potential as anticancer agents. For example, structural modifications have led to compounds exhibiting cytotoxic effects on various cancer cell lines, with some showing low micromolar potency . The presence of the phenylethyl group appears to enhance antiproliferative activity.
Comparative Studies
A comparison of this compound with similar compounds reveals unique advantages:
Compound | Activity Type | Potency Level |
---|---|---|
6-(4-morpholinyl)-3-(2-phenylethyl) | Antimicrobial | Moderate |
2-(4-Morpholinyl)-N-(2-phenylethyl)acetamide | Antioxidant | Low |
4-chloro-N-[2-(4-morpholinyl)] | Anticancer | High |
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that certain quinazolinones could synergize with beta-lactams, enhancing their efficacy against resistant strains .
- Antioxidant Evaluation : In a comparative study of quinazolinone derivatives, the tested compounds showed varying degrees of radical scavenging activity, indicating the potential for developing new antioxidant agents .
Properties
CAS No. |
689766-51-6 |
---|---|
Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.47 |
IUPAC Name |
6-morpholin-4-yl-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c24-19-17-14-16(22-10-12-25-13-11-22)6-7-18(17)21-20(26)23(19)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,26) |
InChI Key |
SNBXYEMNZPOKIX-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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